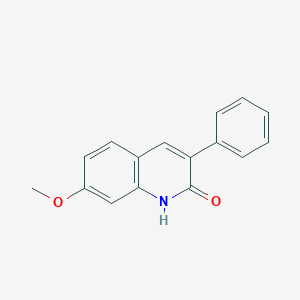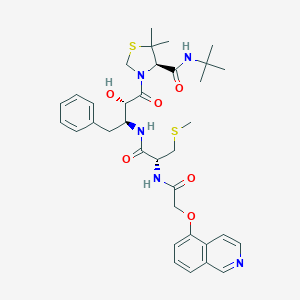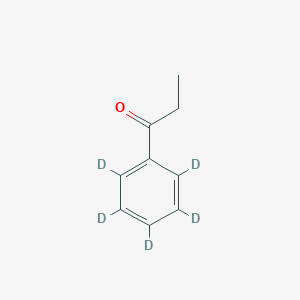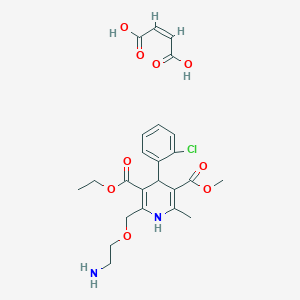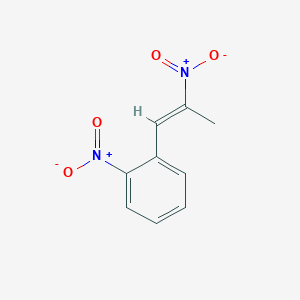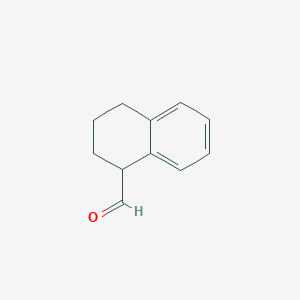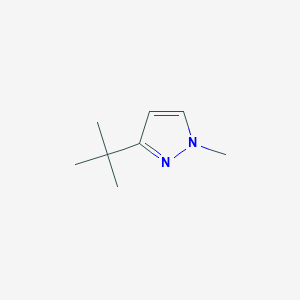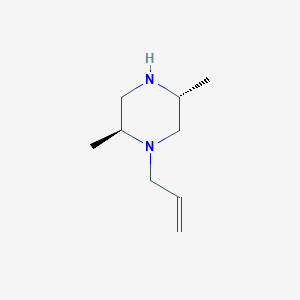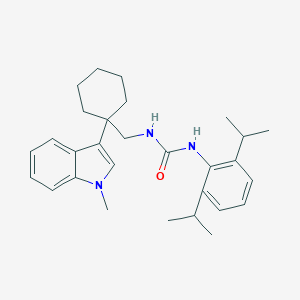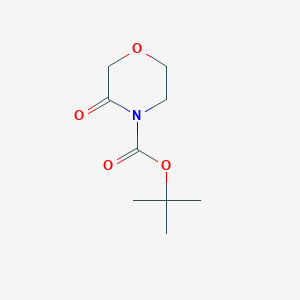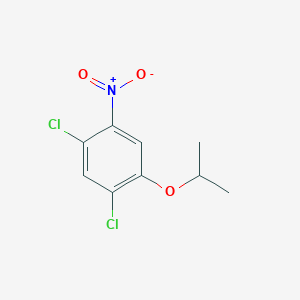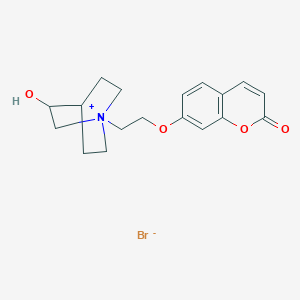
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is a synthetic compound that belongs to the class of quaternary ammonium salts. It is commonly used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is complex and not fully understood. It has been reported to interact with the allosteric site of the M1 muscarinic acetylcholine receptor, leading to an increase in the affinity of the receptor for acetylcholine. It has also been shown to inhibit the function of the P2X7 receptor by blocking the ion channel pore.
Biochemische Und Physiologische Effekte
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide has been reported to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning. It has also been reported to inhibit the release of pro-inflammatory cytokines in response to lipopolysaccharide stimulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide in lab experiments is its unique properties. It has been shown to act as an allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in a number of physiological processes. However, one of the main limitations of using Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are a number of future directions for research on Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide. One area of interest is its potential use as a therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide and its potential interactions with other receptors and signaling pathways.
Synthesemethoden
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is synthesized by the reaction of quinuclidine with 7-hydroxycoumarin-4-acetic acid followed by bromination. This method has been reported to yield high purity and good yield.
Wissenschaftliche Forschungsanwendungen
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is widely used in scientific research due to its unique properties. It has been reported to act as an allosteric modulator of the M1 muscarinic acetylcholine receptor. It has also been shown to inhibit the function of the P2X7 receptor, which is involved in the regulation of inflammation and pain.
Eigenschaften
CAS-Nummer |
155272-59-6 |
|---|---|
Produktname |
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide |
Molekularformel |
C18H22BrNO4 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
7-[2-(3-hydroxy-1-azoniabicyclo[2.2.2]octan-1-yl)ethoxy]chromen-2-one;bromide |
InChI |
InChI=1S/C18H22NO4.BrH/c20-16-12-19(7-5-13(16)6-8-19)9-10-22-15-3-1-14-2-4-18(21)23-17(14)11-15;/h1-4,11,13,16,20H,5-10,12H2;1H/q+1;/p-1 |
InChI-Schlüssel |
RIQRCCQTTCVTEF-UHFFFAOYSA-M |
SMILES |
C1C[N+]2(CCC1C(C2)O)CCOC3=CC4=C(C=C3)C=CC(=O)O4.[Br-] |
Kanonische SMILES |
C1C[N+]2(CCC1C(C2)O)CCOC3=CC4=C(C=C3)C=CC(=O)O4.[Br-] |
Synonyme |
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl) -, bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)

